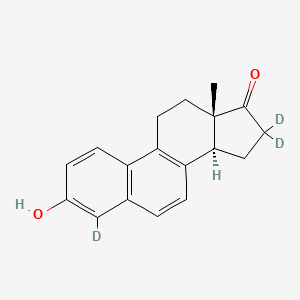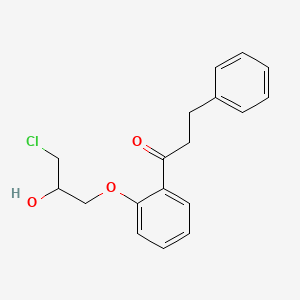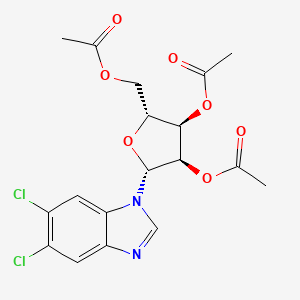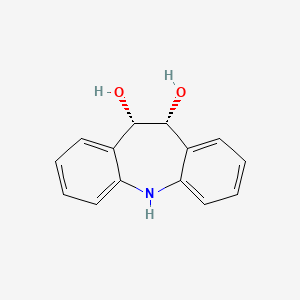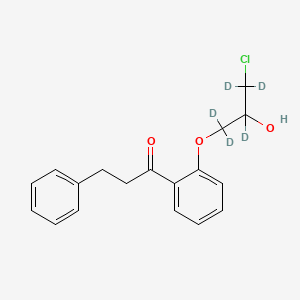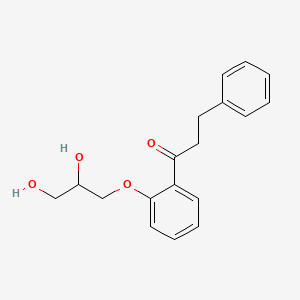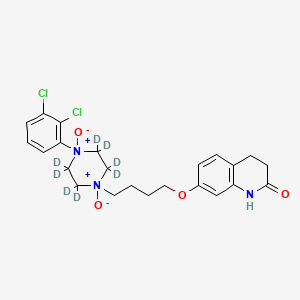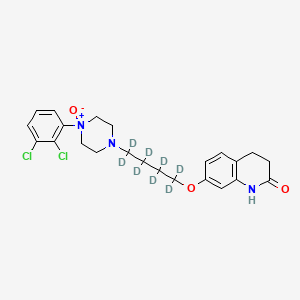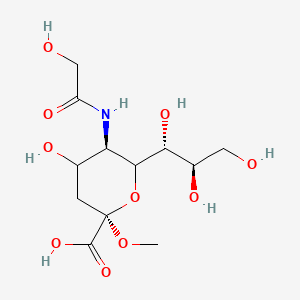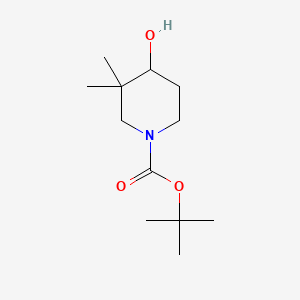
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.
Synthesis Analysis
The synthesis of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 3, 3-dimethyl-4-oxopiperidine-1-carboxylate with sodium borohydride in anhydrous methanol under nitrogen . The reaction mixture is stirred at 0°C for 1 hour and then at ambient temperature for 2 hours. The reaction mixture is then concentrated in vacuo and the residue is diluted with ethyl acetate, washed with 1.0 M aqueous hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to provide the title compound as a colorless solid .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has a molecular weight of 229.32 . It is soluble in water . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .Aplicaciones Científicas De Investigación
Food Contact Materials
- Scientific Field: Food Safety
- Application Summary: This compound is used as a stabilizer in polyolefins for food contact materials .
- Methods of Application: The compound is added at a maximum content of 50 mg/kg polyolefins for contact with all kinds of foodstuffs for short term contact at high temperatures and long term storage at or below room temperature .
- Results or Outcomes: The European Food Safety Authority concluded that the use of the substance is not of safety concern for the consumer if the sum of the migration of the substance and its oxidation product does not exceed 0.05 mg/kg food .
Organic Chemistry
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Methods of Application: The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .
- Results or Outcomes: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Neurological Research
- Scientific Field: Neurology
- Application Summary: In vitro studies suggested that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .
- Methods of Application: The compound was tested in vitro .
- Results or Outcomes: The compound showed potential as a dual inhibitor of β-secretase and acetylcholinesterase .
Synthesis of Biologically Active Natural Products
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis involved several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The synthesized compound is a potential precursor to biologically active natural products .
Neuroprotection in Alzheimer’s Disease
- Scientific Field: Neurology
- Application Summary: This compound, also known as the M4 compound, can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .
- Methods of Application: The compound was tested in vitro .
- Results or Outcomes: The compound showed a moderate protective effect in astrocytes against Aβ1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Stereoselective Syntheses
- Scientific Field: Organic Chemistry
- Application Summary: This compound and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
- Methods of Application: The reaction was carried out in anhydrous tetrahydrofuran .
- Results or Outcomes: The reaction resulted in the formation of cis isomers in quantitative yield .
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of indole derivatives with enyne or diene substituents .
- Methods of Application: The synthesis involved several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The synthesized compound is a potential precursor to biologically active natural products .
Neuroprotection in Alzheimer’s Disease
- Scientific Field: Neurology
- Application Summary: This compound, also known as the M4 compound, can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .
- Methods of Application: The compound was tested in vitro .
- Results or Outcomes: The compound showed a moderate protective effect in astrocytes against Aβ1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Stereoselective Syntheses
- Scientific Field: Organic Chemistry
- Application Summary: This compound and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
- Methods of Application: The reaction was carried out in anhydrous tetrahydrofuran .
- Results or Outcomes: The reaction resulted in the formation of cis isomers in quantitative yield .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUVNRDYLNZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693848 | |
| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
CAS RN |
143306-65-4 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143306-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

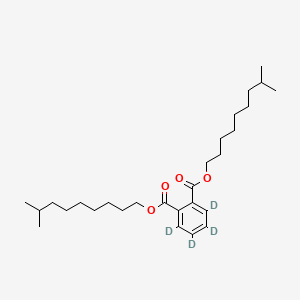
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
